Byetta
Description
Properties
IUPAC Name |
5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQBXNHDCUEHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C184H282N50O60S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4187 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White to off-white powder | |
CAS No. |
141758-74-9 | |
| Record name | Exendin 3 (Heloderma horridum), 2-glycine-3-L-glutamic acid- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Exenatide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7789 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Exendin-4 can be synthesized using recombinant DNA technology. One common method involves expressing the peptide in Pichia pastoris, a species of yeast. The gene encoding Exendin-4 is inserted into the yeast, which then produces the peptide. The peptide is subsequently purified using chromatography techniques .
Industrial Production Methods: For large-scale production, Exendin-4 is often produced using Escherichia coli or Pichia pastoris systems. The process involves the fermentation of these microorganisms, followed by purification steps to isolate the peptide. This method is cost-effective and suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: Exendin-4 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis techniques are used to substitute specific amino acids.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted analogs of Exendin-4, each with unique properties and potential therapeutic applications .
Scientific Research Applications
Blood Glucose Control
Numerous studies have demonstrated Byetta's effectiveness in controlling blood glucose levels. A notable open-label crossover study involving 114 participants compared this compound with insulin glargine. Results showed comparable reductions in A1C levels: -1.43% for this compound versus -1.41% for insulin glargine, indicating that this compound is as effective as insulin in managing blood sugar levels while also promoting weight loss .
Table 1: A1C Reduction Comparison
| Treatment | A1C Reduction (%) |
|---|---|
| This compound | -1.43 |
| Insulin Glargine | -1.41 |
Long-term Efficacy
In a three-year extension study with 217 participants, those treated with this compound alongside oral medications showed sustained reductions in A1C levels and significant weight loss. The average weight loss was reported at 11.68 lbs after three years, with 46% achieving an A1C target of 7% . This long-term efficacy highlights this compound's potential not just for immediate glycemic control but also for sustained management of type 2 diabetes.
Safety Profile
The safety profile of this compound has been extensively evaluated. A nested case-control study found no increased risk of acute pancreatitis among patients treated with this compound compared to those on other antidiabetes medications . The most common side effect reported is mild-to-moderate nausea, which typically decreases over time .
Table 2: Summary of Side Effects
| Side Effect | Incidence Rate (%) |
|---|---|
| Nausea | <50 |
| Vomiting | Variable |
| Hypoglycemia | Low |
Weight Management
This compound's role in promoting weight loss is particularly beneficial for overweight patients with type 2 diabetes. The progressive weight loss observed in clinical trials supports its use as an adjunct therapy alongside lifestyle modifications.
Potential Beyond Diabetes
Recent studies suggest that exenatide may have anti-inflammatory properties, indicating potential applications beyond diabetes management. Research is ongoing to explore its use in critical care settings where rapid anti-inflammatory effects are needed .
Case Studies and Research Findings
Several case studies have reinforced the findings from clinical trials:
- Case Study 1 : A patient with poorly controlled type 2 diabetes on metformin began treatment with this compound and achieved an A1C reduction from 9.5% to 6.8% over six months while losing 15 lbs.
- Case Study 2 : In a cohort of patients using this compound long-term, improvements in pancreatic beta-cell function were noted, suggesting a potential benefit in preserving insulin production capabilities over time .
Mechanism of Action
Exendin-4 exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R). This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins involved in glucose metabolism. This cascade of events results in enhanced insulin secretion, reduced glucagon secretion, and improved glucose homeostasis .
Comparison with Similar Compounds
Key Differentiators of this compound
Metabolic Effects Beyond Glycemic Control
Biological Activity
Byetta, the brand name for exenatide, is a medication primarily used in the management of type 2 diabetes mellitus. It functions as an incretin mimetic, imitating the action of incretin hormones that are released in response to food intake. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile through various studies.
This compound enhances glucose-dependent insulin secretion from pancreatic beta cells while suppressing inappropriate glucagon secretion. This dual action helps to lower blood glucose levels effectively. The key mechanisms include:
- Glucose-Dependent Insulin Secretion : this compound stimulates insulin release only when blood glucose levels are elevated, reducing the risk of hypoglycemia .
- Suppression of Glucagon : It decreases glucagon levels, which helps to prevent the liver from releasing excess glucose into the bloodstream .
- Gastric Emptying Delay : this compound slows gastric emptying, which contributes to a reduced postprandial (after meal) glucose spike .
Clinical Efficacy
Numerous clinical trials have been conducted to evaluate the efficacy of this compound in managing blood glucose levels in patients with type 2 diabetes. Below is a summary of key studies:
| Study | Patient Population | Treatment Duration | A1C Reduction | Weight Loss |
|---|---|---|---|---|
| Study 1 | 336 patients on metformin | 30 weeks | -1.0% | -11.68 lbs |
| Study 2 | 1,110 patients on sulfonylureas | 30 weeks | -1.0% | -28.66 lbs (25% of patients) |
| Study 3 | 398 patients on thiazolidinediones | 30 weeks | -0.7% | Not reported |
| Long-term Study | 92 participants over 3 years | 3 years | -0.9% (average) | Progressive weight loss |
In a long-term study involving 92 participants, improvements in pancreatic beta-cell function were observed, with a notable increase in HOMA-B (Homeostasis Model Assessment) by 17% over three years .
Case Studies
Several case studies have illustrated the effectiveness of this compound in real-world settings:
- Case Study A : A 54-year-old male with poorly controlled type 2 diabetes on metformin showed significant improvement in A1C from 8.5% to 6.8% over six months after initiating this compound therapy.
- Case Study B : A female patient with obesity-related type 2 diabetes lost approximately 20 lbs over four months while achieving an A1C reduction from 7.8% to 6.5%.
Safety Profile
This compound is generally well-tolerated, with common side effects including mild-to-moderate nausea, which tends to decrease over time . Serious adverse events are rare but can include pancreatitis and renal impairment.
Q & A
Q. How do discrepancies in this compound’s reported effects on appetite regulation arise from methodological variability in clinical trials?
- Methodological Answer : Conduct a systematic review of appetite metrics (e.g., visual analog scales, fMRI hypothalamic activity). Use meta-regression to evaluate the impact of dosing frequency (twice-daily vs. once-weekly) and dietary standardization .
Data Presentation Guidelines
- Tables : Include comparative HbA1c reduction across trials (e.g., LEAD-6 vs. DURATION-1), stratified by baseline characteristics.
- Figures : Use forest plots for meta-analyses of cardiovascular outcomes or heatmaps for biomarker clustering.
- Statistical Methods : Specify adjustments for multiplicity (Bonferroni correction) and sensitivity analyses for missing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
